molecular formula C21H26ClN3O5S2 B14993185 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide

Cat. No.: B14993185
M. Wt: 500.0 g/mol
InChI Key: QCIVWIVGLVNSFT-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE: is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including a chloro group, a thiolane ring, an ethanesulfonyl group, and a pyrimidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Thiolane Ring: The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol and a carbonyl compound.

    Attachment of the Ethanesulfonyl Group: This can be achieved through sulfonylation using ethanesulfonyl chloride in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The presence of the chloro group and the ethanesulfonyl group suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHANESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(BENZENESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The ethanesulfonyl group, in particular, may influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C21H26ClN3O5S2

Molecular Weight

500.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H26ClN3O5S2/c1-4-32(29,30)21-23-11-18(22)19(24-21)20(26)25(17-9-10-31(27,28)13-17)12-15-5-7-16(8-6-15)14(2)3/h5-8,11,14,17H,4,9-10,12-13H2,1-3H3

InChI Key

QCIVWIVGLVNSFT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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